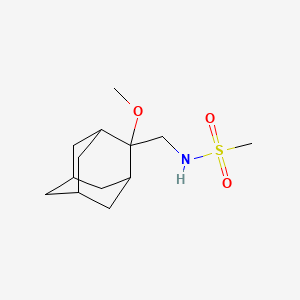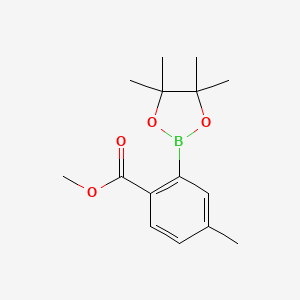![molecular formula C21H19ClN2O4 B2384943 3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-methoxychromen-2-one CAS No. 797769-83-6](/img/structure/B2384943.png)
3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-methoxychromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-methoxychromen-2-one, also known as TAK-063, is a selective antagonist of the dopamine D3 receptor. This compound has been extensively studied for its potential use in treating various psychiatric disorders, including schizophrenia, depression, and anxiety.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
The compound's structural analogues have been synthesized and evaluated for antimicrobial activities. For example, novel 1,2,4-triazole derivatives, including those with similar structural frameworks, have demonstrated significant antimicrobial properties against a variety of microorganisms. This highlights the compound's potential as a foundational structure for developing new antimicrobial agents (Bektaş et al., 2007).
Structure and Conformation Studies
Research into biologically active molecules containing piperazine rings, including those structurally related to 3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-methoxychromen-2-one, has provided insights into how the spacer conformation impacts biological activity. These studies contribute to understanding the structure-activity relationships that are crucial for the development of therapeutic agents (Karolak‐Wojciechowska et al., 2003).
Kinetic and Mechanism of Reactions
The kinetics and mechanisms of reactions involving phenyl thionocarbonates and piperazine derivatives have been thoroughly studied. These investigations provide valuable insights into the reactivity and potential applications of compounds like 3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-methoxychromen-2-one in synthetic chemistry and possibly in drug development processes (Castro et al., 2001).
Genotoxicity Studies
Understanding the genotoxicity of compounds is crucial for their development into safe therapeutic agents. Studies on related compounds, exploring their genotoxicity potential through metabolic activation, help in assessing the safety profiles of new drug candidates, including those with the core structure of 3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-methoxychromen-2-one (Kalgutkar et al., 2007).
Spectroscopic Investigation for Structural Elucidation
Detailed spectroscopic studies, including FT-IR, FT-Raman, NMR, and UV-Vis, on compounds with piperazine derivatives contribute to a deeper understanding of their structural and electronic properties. This research aids in the design and development of new molecules with optimized properties for various applications, emphasizing the significance of compounds like 3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-methoxychromen-2-one in scientific research (Prabavathi et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of 3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-methoxychromen-2-one are the 5-hydroxytryptamine receptor 2A (5-HT2A) and Alpha-1A adrenergic receptor . These receptors play crucial roles in neurotransmission, affecting mood, cognition, and perception.
Mode of Action
The compound interacts with its targets by binding to these receptors. The affinity data suggests a strong interaction with the 5-HT2A receptor, with a Ki value of 1.94nM . This binding can alter the receptor’s activity, leading to changes in the signal transduction pathways.
Biochemical Pathways
The binding of the compound to the 5-HT2A receptor can affect the serotonin signaling pathway . Serotonin is a key neurotransmitter involved in many functions, including mood regulation and sensory perception. The exact downstream effects depend on the specific cellular context and the presence of other signaling molecules.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context. In general, modulation of the 5-HT2A receptor can lead to changes in neuronal firing patterns, potentially affecting cognition, mood, and perception .
Eigenschaften
IUPAC Name |
3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-27-15-6-7-19-14(12-15)13-16(21(26)28-19)20(25)24-10-8-23(9-11-24)18-5-3-2-4-17(18)22/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHUJJLYUMGDSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-methoxychromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2384860.png)
![(E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide](/img/structure/B2384863.png)
![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2384865.png)

![(E)-ethyl 3-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384868.png)





![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384877.png)


